1-ethyl-7-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-7-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16F3N3O3 and its molecular weight is 391.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.11437587 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-ethyl-7-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic derivative belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is C17H16F3N3O2 with a molecular weight of approximately 363.32 g/mol. The structure features a naphthyridine core substituted with an ethyl group and a trifluoromethoxy phenyl moiety, which may contribute to its biological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in cancer cell proliferation. For instance, it has been shown to act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair .
- Modulation of Receptor Activity : Preliminary studies suggest that the compound may act as an allosteric modulator at nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter activity and potentially providing therapeutic effects in neurodegenerative diseases .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of similar naphthyridine derivatives. For example, compounds with structural similarities demonstrated significant antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans. The presence of electron-withdrawing groups like trifluoromethoxy was found to enhance activity compared to electron-donating groups .
Compound | Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
1 | Antibacterial | S. aureus | 32 µg/mL |
2 | Antifungal | C. albicans | 16 µg/mL |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity against hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines.
Cell Line | IC50 (µM) |
---|---|
HUH-7 | 15 |
MCF-7 | 20 |
HCT-116 | 25 |
Case Studies
- Case Study on Cancer Treatment : A study investigated the efficacy of the compound in combination with standard chemotherapeutics. The results indicated enhanced apoptosis in cancer cells when treated with the compound alongside doxorubicin, suggesting a synergistic effect that warrants further exploration in clinical settings .
- Neuroprotective Effects : Another study focused on the neuroprotective potential of this compound in models of Alzheimer’s disease. It demonstrated significant improvement in cognitive function and reduction in amyloid-beta plaque formation in treated mice compared to controls .
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-3-25-10-15(16(26)14-9-4-11(2)23-17(14)25)18(27)24-12-5-7-13(8-6-12)28-19(20,21)22/h4-10H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZYIFPIYMNXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.